molecular formula C18H25NO2S B2474532 2-(cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide CAS No. 1448044-06-1

2-(cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B2474532
CAS No.: 1448044-06-1
M. Wt: 319.46
InChI Key: BSSNXIUWFFOHOK-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylthio group at the 2-position of the acetamide backbone and a complex N-substituent containing cyclopropyl, hydroxy, and phenyl moieties.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c20-17(12-22-16-8-4-5-9-16)19-13-18(21,15-10-11-15)14-6-2-1-3-7-14/h1-3,6-7,15-16,21H,4-5,8-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNXIUWFFOHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopentylthio group and a cyclopropyl-phenylethyl moiety. The chemical formula is represented as follows:

C15H21NOS\text{C}_{15}\text{H}_{21}\text{NOS}

Research indicates that compounds similar to this compound may function through various biological pathways:

  • Kinase Inhibition : The compound has been noted for its potential to inhibit specific kinases, particularly receptor interacting protein 2 (RIP2), which plays a crucial role in inflammatory responses and immune signaling pathways .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by regulating cytokine production and modulating signaling pathways like NF-κB, which is essential in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Kinase InhibitionInhibits RIP2 kinase
Anti-inflammatoryReduces TSLP production
Cytokine RegulationModulates NF-κB signaling

Case Studies

Case Study 1: Inhibition of RIP2 Kinase
In a study exploring the inhibition of RIP2 kinase, it was found that this compound effectively reduced the kinase activity associated with inflammatory diseases. This suggests its potential utility in treating conditions such as arthritis and Crohn's disease .

Case Study 2: Anti-inflammatory Effects
Another investigation demonstrated that the compound significantly decreased mRNA expression of Thymic Stromal Lymphopoietin (TSLP) in human mast cells. The reduction in TSLP levels correlates with decreased allergic responses, indicating the compound's promise in treating allergic disorders like atopic dermatitis .

Research Findings

Recent studies have emphasized the following findings regarding the biological activity of the compound:

  • Efficacy Against Allergic Disorders : The compound's ability to down-regulate TSLP production highlights its potential as an anti-allergic agent .
  • Potential for Treating Inflammatory Diseases : Given its role in inhibiting RIP2 kinase, further research could establish it as a therapeutic option for various inflammatory conditions .
  • Safety Profile : Preliminary studies suggest a favorable safety profile; however, comprehensive toxicity studies are necessary to confirm this aspect before clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Analysis

The table below compares key structural features of the target compound with related acetamides from the evidence:

Compound Name / ID Core Structure Key Substituents Potential Functional Impact
Target Compound Acetamide - 2-(Cyclopentylthio)
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)
Enhanced lipophilicity (cyclopentylthio), steric hindrance (cyclopropyl), H-bonding (OH)
Synthetic Auxin Agonists (WH7, 533) Acetamide - 2-(Chlorophenoxy)
- N-(triazolyl/pyridyl)
Herbicidal activity via auxin receptor binding; electron-withdrawing Cl improves stability
N-(Benzothiazole-2-yl)Acetamides Acetamide - N-(6-Trifluoromethylbenzothiazole)
- 2-(Methoxyphenyl)
Anticancer/antiviral activity (benzothiazole core); fluorinated groups enhance bioavailability
Quinoline-Based Acetamides Acetamide - N-(Cyanopyridinylquinoline)
- 2-(Piperidinylidene)
Kinase inhibition (quinoline core); piperidine enhances solubility and target affinity
2-Cyano-N-[(Methylamino)Carbonyl]Acetamide Acetamide - 2-Cyano
- N-(methylamino carbonyl)
High reactivity (cyano group); potential toxicity due to uninvestigated metabolic pathways

Functional Group Impact

  • Cyclopentylthio vs. However, chlorophenoxy groups in auxins (e.g., 2,4-D) enhance electron-deficient aromaticity, critical for receptor binding .
  • N-Substituent Complexity: The N-(2-cyclopropyl-2-hydroxy-2-phenylethyl) group introduces steric bulk and a chiral center, which may reduce metabolic degradation compared to simpler N-pyridyl or N-triazolyl groups in auxins . The hydroxy group could facilitate hydrogen bonding, a feature absent in non-polar analogs like N-benzothiazole derivatives .
  • Comparison with Cyanated Acetamides: Unlike 2-cyanoacetamides , the target compound lacks electron-withdrawing cyano groups, reducing electrophilicity and possible toxicity risks. This substitution may improve stability in biological systems.

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